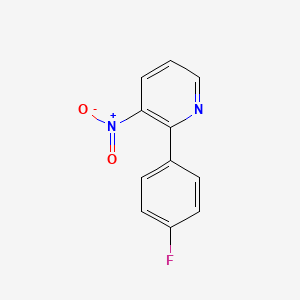

2-(4-氟苯基)-3-硝基吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(4-Fluorophenyl)-3-nitropyridine (2-F3NP) is a small molecule that has been studied for its potential applications in scientific research. It is a synthetic compound, and its structure is composed of a phenyl group, a nitro group, and a pyridine ring. This compound has been studied for its ability to act as a catalyst in various reactions, as well as its potential to serve as a ligand in metal-mediated reactions. It has also been studied for its biochemical and physiological effects.

科学研究应用

Organic Chemistry

Application Summary

“2-(4-Fluorophenyl)ethylamine” may be employed as a nucleophile in the synthesis of 2-amino-4-arylpyrimidine derivatives .

Method of Application

This compound is suitable for use in the preparation of ortho-metalated primary phenethylamines having electron-releasing and electron-withdrawing groups on the aromatic ring . This leads to complexes containing six-membered palladacycles .

Results or Outcomes

The exact results or outcomes of this application are not specified in the source. However, the creation of these complexes could potentially have various applications in the field of organic chemistry .

Pharmaceutical Research

Application Summary

A derivative of “2-(4-Fluorophenyl)-3-nitropyridine”, known as “2-(2-(4-fluorophenyl)-2-oxoethyl)-6-methyl-5-(4-methylbenzyl)pyridazin-3(2H)-one” (FOMMP), has been synthesized and characterized for potential pharmaceutical effectiveness .

Method of Application

FOMMP was synthesized and characterized by FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and single-crystal XRD analysis . The geometrical structure of the molecule was analyzed, and Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound .

Results or Outcomes

The electrophilicity index (ω) points towards the probable biological activity of FOMMP . The molecular electrostatic potential (MEP) was used to assess the local reactivity properties and suggests that the nitrogen atom sites are electronegative .

Biological Potential of Indole Derivatives

Application Summary

Indole derivatives, which can be synthesized from “2-(4-Fluorophenyl)-3-nitropyridine”, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Method of Application

The synthesis of indole derivatives involves the use of “2-(4-Fluorophenyl)-3-nitropyridine” as a starting material. The resulting indole derivatives are then tested for their biological activities .

Results or Outcomes

The exact results or outcomes of this application are not specified in the source. However, the wide range of biological activities exhibited by indole derivatives suggests their potential for therapeutic applications .

Multistimuli-Responsive Materials

Application Summary

A guest molecule, “1-[2-(4-fluorophenyl)-2-oxoethyl]-4,4’-bipyridinium dichloride (FOV·Cl2)”, which can be synthesized from “2-(4-Fluorophenyl)-3-nitropyridine”, has been designed and synthesized for potential applications in smart window, sensor, and bionic manufacturing .

Method of Application

The synthesis of FOV·Cl2 involves the use of “2-(4-Fluorophenyl)-3-nitropyridine” as a starting material. The resulting compound is then used in the fabrication of multistimuli-responsive materials .

Results or Outcomes

The exact results or outcomes of this application are not specified in the source. However, the use of FOV·Cl2 in the fabrication of multistimuli-responsive materials suggests its potential for various applications in smart devices .

Acid–Base Regulated Inclusion Complexes

Method of Application

The synthesis of FOV·Cl2 involves the use of “2-(4-Fluorophenyl)-3-nitropyridine” as a starting material. The resulting compound is then used in the fabrication of acid–base regulated inclusion complexes .

Results or Outcomes

The exact results or outcomes of this application are not specified in the source. However, the use of FOV·Cl2 in the fabrication of acid–base regulated inclusion complexes suggests its potential for various applications in smart devices .

Conformational Landscape

Application Summary

“2-(4-Fluorophenyl)-3-nitropyridine” can be used in the study of the conformational landscape of certain compounds .

Method of Application

This compound can be used to study the internal rotations about the C–N and the two C–C single bonds, as well as NH2 group inversion .

Results or Outcomes

The exact results or outcomes of this application are not specified in the source. However, the study of the conformational landscape of certain compounds can provide valuable insights into their properties and potential applications .

属性

IUPAC Name |

2-(4-fluorophenyl)-3-nitropyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FN2O2/c12-9-5-3-8(4-6-9)11-10(14(15)16)2-1-7-13-11/h1-7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFJRVBRBNYZFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Fluorophenyl)-3-nitropyridine | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-Chlorophenyl)-5-[1-(3-fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2731568.png)

![3-(Iodomethyl)-2,7-dioxaspiro[4.4]nonane](/img/structure/B2731572.png)

![2-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2731582.png)